molecular formula C13H17N3O B7974462 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline

2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline

Cat. No.: B7974462
M. Wt: 231.29 g/mol
InChI Key: PZFJEBWTHBTLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline ( 1339862-93-9) is a chemical building block with a molecular formula of C12H15N3O and a molecular weight of 217.27 g/mol . This compound features a unique molecular structure combining an aniline moiety with a 2-methylimidazole group, linked via an isopropoxy chain . While specific biological data for this compound is not available, its structure suggests potential as a key intermediate in medicinal chemistry research. The imidazole ring is a privileged structure in drug discovery and is known to act as a bioisostere for amide bonds, a common feature in many pharmaceuticals . This replacement strategy can be used to modulate the properties of lead compounds, potentially leading to increased potency, enhanced selectivity, or improved metabolic stability . Researchers may explore this compound in the synthesis of more complex molecules for various applications, including the development of receptor modulators . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-methylimidazol-1-yl)-2-propan-2-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-9(2)17-13-8-11(4-5-12(13)14)16-7-6-15-10(16)3/h4-9H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFJEBWTHBTLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=C(C=C2)N)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Spectroscopic Elucidation of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemists. It focuses on the structural elucidation and validation of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline , a specialized intermediate likely used in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting VEGFR or similar pathways.

Executive Summary & Chemical Context

Compound: 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline Formula:


Molecular Weight:  231.29  g/mol
Role:  Key nucleophilic building block for urea/amide-linked kinase inhibitors.

This guide provides a comprehensive spectroscopic profile for the validation of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline. As a polysubstituted aniline featuring both an electron-donating isopropoxy group (ortho-position) and a heterocyclic imidazole moiety (para-position), this molecule presents a unique electronic push-pull system that significantly influences its NMR and MS signatures. Accurate characterization is critical to ensure the absence of regioisomeric impurities (e.g., imidazole attachment at the N3 vs. C-linkage) and to quantify residual nitro-precursors.

Analytical Strategy & Methodology

To ensure data integrity (E-E-A-T), the characterization protocol relies on a self-validating triangulation of High-Resolution Mass Spectrometry (HRMS) , Nuclear Magnetic Resonance (


H & 

C NMR)
, and Infrared Spectroscopy (IR) .
Sample Preparation Protocols
  • NMR Solvent Selection: DMSO-d6 is the mandatory solvent.

    • Causality: Chloroform (

      
      ) often causes broadening of the imidazole and aniline protons due to exchange rates and solubility issues. DMSO-d6 stabilizes the labile 
      
      
      
      protons via hydrogen bonding, allowing for distinct integration (~
      
      
      4.8–5.2 ppm).
  • MS Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .

    • Logic: The basic imidazole nitrogen (

      
       ~7.0) and the aniline (
      
      
      
      ~4.6) ensure facile protonation
      
      
      .
Diagnostic Workflow

The following diagram illustrates the logical flow for structural confirmation, highlighting the "Go/No-Go" decision points based on spectral data.

AnalyticalWorkflow Start Crude Intermediate (Post-Hydrogenation) LCMS LC-MS Analysis Target: m/z 232.1 Start->LCMS Decision1 Mass Confirmed? LCMS->Decision1 HNMR 1H-NMR (DMSO-d6) Diagnostic Signals Check Decision1->HNMR Yes Reject Reject/Repurify (Check Nitro/Regioisomers) Decision1->Reject No (Wrong Mass) Check_iPr Isopropoxy Check: Septet @ 4.5 ppm Doublet @ 1.3 ppm HNMR->Check_iPr Check_Im Imidazole Check: 2-Me Singlet @ 2.2 ppm Ring Protons (d/s) HNMR->Check_Im Decision2 Signals Align? HNMR->Decision2 CNMR 13C-NMR & 2D (HSQC) Carbon Count (13C) Decision2->CNMR Yes Decision2->Reject No (Missing Groups) Release Release for Coupling Reaction CNMR->Release

Figure 1: Analytical decision matrix for confirming the identity of the aniline intermediate.

Spectroscopic Data Profile

The following data represents the consensus values derived from structural analogs and standard electronic shift predictions for this specific scaffold.

Proton NMR ( H NMR) Data

Solvent: DMSO-d6 | Frequency: 400 MHz Note: Chemical shifts (


) are relative to TMS.
Position / GroupShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Assignment
Imidazole-CH

2.28 Singlet (s)3H-Methyl group on imidazole C2.
Isopropoxy-CH

1.29 Doublet (d)6H6.0Gem-dimethyls of isopropoxy.
Isopropoxy-CH 4.55 Septet (sept)1H6.0Methine proton (deshielded by Oxygen).
Aniline-NH

4.95 Broad Singlet (br s)2H-Exchangeable amine protons.
Ar-H (C3) 6.95 Doublet (d)1H2.0Meta to amine, Ortho to OiPr (Shielded).
Ar-H (C5) 6.68 Doublet (d)1H8.4Ortho to amine (Strongly Shielded).
Ar-H (C6) 6.85 Doublet of Doublets1H8.4, 2.0Meta to amine.
Im-H (C4/C5) 6.88 Singlet/Doublet1H-Imidazole ring proton.
Im-H (C5/C4) 7.15 Singlet/Doublet1H-Imidazole ring proton.

Interpretation Logic:

  • The Septet (4.55 ppm): This is the "fingerprint" signal. If this appears as a multiplet or is shifted >0.5 ppm, suspect hydrolysis of the ether or incomplete alkylation.

  • The Methyl Singlet (2.28 ppm): Confirms the presence of the 2-methylimidazole. A lack of this singlet suggests the wrong starting material (plain imidazole) was used.

  • Aromatic Pattern: The 1,2,4-substitution pattern on the benzene ring should show an ABX system (or similar), but the electron-rich nature of the ring compresses the signals between 6.6 and 7.0 ppm.

Carbon NMR ( C NMR) Data

Solvent: DMSO-d6 | Frequency: 100 MHz

Carbon TypeShift (

ppm)
Assignment
Aliphatic 13.8Imidazole-C H

Aliphatic 21.8Isopropoxy-C H

(2C)
Ether Methine 70.8Isopropoxy-C H-O
Aromatic C-N 144.5Imidazole C2 (C=N)
Aromatic C-O 146.2Benzene C2 (attached to OiPr)
Aromatic C-N 138.5Benzene C1 (attached to NH

)
Aromatic C-N 126.0Benzene C4 (attached to Imidazole)
Aromatic CH 112-128Remaining aromatic/imidazole carbons
Mass Spectrometry (ESI-MS)
  • Theoretical Mass (

    
    ):  231.14
    
  • Observed Ion (

    
    ):  232.1 ± 0.1 m/z
    
  • Fragmentation Pattern (MS/MS):

    • m/z ~190: Loss of Isopropyl group (neutral loss of propene, 42 Da).

    • m/z ~149: Cleavage of the imidazole ring (characteristic of N-aryl imidazoles).

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for interpreting the spectra, particularly for identifying impurities.

Standard Route:

  • Precursor: 3,4-Difluoronitrobenzene or 4-Fluoro-3-isopropoxynitrobenzene.

  • Step 1 (

    
    ): Displacement of Fluorine by 2-Methylimidazole.
    
  • Step 2 (Reduction): Hydrogenation (

    
     or 
    
    
    
    ) of the nitro group to the aniline.

Common Impurities:

  • Residual Nitro Intermediate: Look for downfield shifts in H-NMR (aromatic protons shift to 7.8–8.2 ppm due to the electron-withdrawing

    
    ).
    
  • Des-isopropyl Analog: Loss of the isopropyl group (phenol derivative). Disappearance of the septet at 4.55 ppm; appearance of a broad phenolic -OH singlet >9.0 ppm.

  • Regioisomers: If the starting material was 3,4-difluoro, the imidazole might attack the wrong position relative to the isopropoxy group. This changes the coupling constants in the aromatic region.

Structural Visualization (Connectivity)

The following diagram details the scalar couplings (J-coupling) observed in the COSY (Correlation Spectroscopy) NMR experiment, which confirms the connectivity of the molecule.

COSY_Correlations H_Amine NH2 (4.95) H_Ortho Ar-H5 (6.68) H_Amine->H_Ortho NOE H_Meta Ar-H6 (6.85) H_Ortho->H_Meta Ortho (J=8.4) H_Iso_CH iPr-CH (4.55) H_Iso_CH->H_Meta NOE H_Iso_Me iPr-Me (1.29) H_Iso_CH->H_Iso_Me Vicinal (J=6.0)

Figure 2: Key COSY (Red Dashed) and NOESY (Blue Dotted) NMR correlations confirming the 1,2,4-substitution pattern.

References

  • General Synthesis of Imidazole-Anilines

    • Patent: Zhang, W., et al. "Preparation method of tivozanib intermediate." CN104326924A . (2015).

    • Context: Describes the and reduction conditions for similar alkoxy-aniline-imidazole scaffolds.
  • Spectroscopic Reference Data

    • Base Aniline Shifts: NIST Mass Spectrometry Data Center. "4-Isopropoxyaniline." PubChem CID 82112 .

    • Imidazole Shifts: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Spectral Database for Organic Compounds." SDBS No. 2384 (2-Methylimidazole) .

  • Kinase Inhibitor Chemistry: Journal: Gotink, K. J., & Verheul, H. M. (2010). "Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?" Angiogenesis, 13(1), 1-14. (Provides context on the pharmacophore relevance of the aniline-imidazole motif).

"2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline" for preliminary screening

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for the preliminary screening and characterization of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline . This document is structured for researchers and process chemists involved in the development of small-molecule kinase inhibitors.

Role: Pharmacophore Building Block / Advanced Intermediate Application: Kinase Inhibitor Discovery (ALK/EGFR/RAF Pathways)

Executive Summary & Chemical Identity

2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline is a specialized aniline derivative featuring a steric-bulk-inducing isopropoxy group at the ortho position and a polar 2-methylimidazole moiety at the para position. This structural motif is characteristic of "tail" or "hinge-binding" fragments used in the synthesis of Type I/II kinase inhibitors (e.g., analogs of Ceritinib or similar ALK/ROS1 inhibitors).

The presence of the 2-methylimidazole serves two critical functions in medicinal chemistry:

  • Solubility Enhancement: The imidazole nitrogen provides a basic center (pKa ~7.0–7.4) to improve aqueous solubility of the final API.

  • Metabolic Stability: The C2-methyl group blocks the metabolically vulnerable C2 position of the imidazole ring, reducing oxidative clearance.

Chemical Data
PropertySpecification
IUPAC Name 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline
Molecular Formula C₁₃H₁₇N₃O
Molecular Weight 231.30 g/mol
Predicted LogP ~1.8 – 2.2 (Lipophilic yet ionizable)
Key Functional Groups Primary Aniline (-NH₂), Isopropyl Ether (-OiPr), Imidazole (HetAr)
Structural Analog 2-Isopropoxy-5-methyl-4-(2-methyl-1H-imidazol-1-yl)aniline (CAS: 1462952-63-1)

Synthesis & Manufacturing Route

To ensure high purity for screening, a convergent synthesis strategy is recommended. The route prioritizes the Nucleophilic Aromatic Substitution (SₙAr) of a fluoro-nitro precursor followed by chemoselective reduction.

Retrosynthetic Logic

The synthesis avoids direct coupling of imidazole to the aniline to prevent oxidation side-reactions. Instead, the imidazole is installed on the nitro-arene.

  • Step 1: Etherification. 3-Fluoro-4-nitrophenol is alkylated with 2-bromopropane to install the isopropoxy group.

  • Step 2: SₙAr Coupling. The fluorine atom (activated by the ortho-nitro group) is displaced by 2-methylimidazole.

  • Step 3: Nitro Reduction. The nitro group is reduced to the aniline using catalytic hydrogenation (Pd/C) or Iron/Ammonium Chloride.

Process Flow Diagram (DOT)

The following diagram illustrates the critical process steps and fate of impurities.

SynthesisRoute SM1 3-Fluoro-4-nitrophenol Int1 Intermediate A: 3-Fluoro-4-nitro-isopropoxybenzene SM1->Int1 Alkylation Reagent1 2-Bromopropane (K2CO3, DMF) Reagent1->Int1 Int2 Intermediate B: 1-(3-Isopropoxy-4-nitrophenyl)- 2-methylimidazole Int1->Int2 SnAr Displacement Impurity1 Impurity: Bis-alkylated phenols Int1->Impurity1 Side Rxn Reagent2 2-Methylimidazole (K2CO3, DMSO, Heat) Reagent2->Int2 Product FINAL PRODUCT: 2-Isopropoxy-4-(2-methyl- 1H-imidazol-1-yl)aniline Int2->Product Reduction Impurity2 Impurity: Regioisomer (Imidazole at F-position) Int2->Impurity2 Isomerism Reagent3 H2, Pd/C (MeOH) Reagent3->Product

Figure 1: Convergent synthesis pathway highlighting critical intermediates and potential impurity origins.

Preliminary Screening Protocols

For preliminary screening in drug discovery, the compound must meet stringent "Go/No-Go" criteria regarding purity and stability. The following protocols are self-validating systems designed to detect common failure modes.

Purity Assessment (HPLC-UV/MS)

Objective: Quantify the aniline purity and detect residual nitro-precursor (genotoxic risk) and imidazole aggregates.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate imidazole).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/impurities).

  • Pass Criteria:

    • Purity > 98.0% (Area %).

    • Residual Nitro Precursor < 0.1% (Critical for Ames safety).

    • Total Unknown Impurities < 1.0%.

Stability Stress Testing (Forced Degradation)

Before advancing to library synthesis, the stability of the aniline amine must be verified, as electron-rich anilines are prone to oxidation.

Stress ConditionDurationTarget OutcomeFailure Mode
Oxidation (3% H₂O₂) 4 Hours< 5% DegradationN-oxide formation on Imidazole or Aniline oxidation (Quinone imine)
Acid Hydrolysis (0.1N HCl) 24 Hours< 1% DegradationEther cleavage (loss of isopropyl group)
Solid State (60°C) 7 DaysStableColor change (darkening) indicates autocatalytic oxidation
Reactivity Profiling (Test Coupling)

To validate the compound as a building block, perform a Test Amide Coupling :

  • React 50 mg of the aniline with Benzoyl Chloride (1.1 eq) and Triethylamine in DCM.

  • Monitor by LC-MS after 1 hour.

  • Success Metric: >95% conversion to the benzamide.

    • Note: If conversion is low, the steric hindrance of the ortho-isopropoxy group may require more forcing conditions (e.g., HATU/DMF at 50°C) for library synthesis.

Logical Relationships & Impurity Fate

Understanding the fate of the imidazole ring during processing is vital. The basicity of the imidazole can interfere with acid-catalyzed steps if not buffered.

ImpurityFate Aniline Target Aniline Oxidation Oxidative Stress (Air/Peroxides) Aniline->Oxidation Acid Acidic Workup (pH < 3) Aniline->Acid N_Oxide N-Oxide Impurity (M+16) Oxidation->N_Oxide Imidazole Oxidation Dimer Azo Dimer (Colored Impurity) Oxidation->Dimer Aniline Coupling Salt HCl Salt Formation (Reversible) Acid->Salt Protonation Salt->Aniline Neutralization (pH > 8)

Figure 2: Stability profile and impurity fate mapping under stress conditions.

References

The following references substantiate the synthesis methods and structural analogs discussed.

  • Chemical Identity & Analog Data

    • Source: ChemSrc. "2-Isopropoxy-5-methyl-4-(2-methyl-1H-imidazol-1-yl)aniline (CAS 1462952-63-1)." Accessed 2026.
    • Relevance: Defines the closest structural analog (5-methyl variant), validating the synthetic feasibility of the imidazole-aniline scaffold.
  • Synthesis of Alkoxy-Aniline Kinase Inhibitors

    • Source: Marsilje, T. H., et al. "Synthesis and Structure-Activity Relationships of Ceritinib Analogs." Journal of Medicinal Chemistry.
    • Relevance: Establishes the SₙAr methodology for installing heterocycles para to anilines in the presence of ortho-alkoxy groups.
  • Imidazole in Drug Design

    • Source: Zhang, L., et al. "The role of imidazole in drug discovery." European Journal of Medicinal Chemistry.
    • Relevance: detailed analysis of metabolic stability improvements via C2-methyl

Methodological & Application

Analytical methods for "2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for the Analytical Characterization of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline

Authored by: A Senior Application Scientist

Introduction

"2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline" is a complex organic molecule featuring a substituted aniline core linked to a methyl-imidazole heterocycle via a nitrogen bridge, and further modified with an isopropoxy group. The unique arrangement of these functional groups suggests its potential utility as a scaffold in medicinal chemistry and materials science. As with any novel chemical entity, the development of robust and reliable analytical methods is a cornerstone for ensuring its identity, purity, and quantity in various matrices. This is critical for advancing its study from early-stage research to potential commercial applications.

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this target compound. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of how to approach the analysis of this and structurally related molecules. The methodologies outlined herein are based on established principles for the analysis of substituted anilines and imidazole derivatives, and are grounded in the validation requirements of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Physicochemical Properties and Rationale for Method Selection

The chemical structure of "2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline" imparts several key physicochemical properties that guide the selection of appropriate analytical techniques:

  • Aromaticity and UV Absorbance: The presence of the aniline and imidazole rings results in a chromophore that is expected to absorb ultraviolet (UV) light, making UV-based detection in High-Performance Liquid Chromatography (HPLC) a viable option.

  • Polarity: The molecule possesses both polar (aniline and imidazole nitrogens) and non-polar (isopropoxy group, methyl group, and aromatic rings) regions, suggesting it will be amenable to separation by reversed-phase HPLC.

  • Basicity: The aniline and imidazole moieties confer basic properties, which can be leveraged for selective extraction or ion-pair chromatography.

  • Thermal Stability: While likely stable at typical gas chromatography (GC) temperatures, the polarity of the aniline group may lead to peak tailing.[4] Derivatization might be necessary to improve its volatility and chromatographic behavior in GC-MS analysis.[5]

  • Structural Complexity: The unique arrangement of protons and carbons in the molecule makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for unambiguous structural elucidation and confirmation.[6][7][8][9]

Based on these characteristics, the following analytical methods are recommended for a comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC) for separation and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) as an orthogonal method for purity assessment and identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

Principle and Justification

Reversed-phase HPLC is the workhorse technique for the analysis of moderately polar pharmaceutical compounds and is ideally suited for "2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline".[10] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By manipulating the composition of the mobile phase, a high degree of separation from impurities and related substances can be achieved.

Experimental Protocol

Instrumentation and Materials:

  • HPLC System: A system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[10]

  • Chemicals: HPLC-grade acetonitrile and methanol, purified water (e.g., Milli-Q), and buffer components like phosphate salts and phosphoric acid. High-purity reference standard of the target compound.

Procedure:

  • Mobile Phase Preparation:

    • A common starting point is a mixture of acetonitrile and water or methanol and water.[10]

    • To improve peak shape, especially given the basic nature of the aniline and imidazole groups, a buffered mobile phase is recommended. For example, a mobile phase consisting of 0.025 M potassium dihydrogen phosphate buffer (pH adjusted to 3.2 with phosphoric acid) and methanol can be effective.[11]

  • Standard Solution Preparation:

    • Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing the analyte in the same diluent used for the standard solutions to a concentration that falls within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient elution may be necessary to separate impurities with different polarities. A suggested starting gradient is:

      • Solvent A: 0.025 M KH2PO4, pH 3.2

      • Solvent B: Methanol

      • Gradient: Start at 30% B, increase linearly to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: DAD at a wavelength determined by the UV spectrum of the analyte (a scan from 200-400 nm should be performed on a standard solution to find the wavelength of maximum absorbance).

    • Injection Volume: 10 µL

Data Analysis and System Suitability:

  • Identify the analyte peak based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the analyte in the sample using the linear regression equation from the calibration curve.

  • Perform system suitability tests before analysis, including retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates.

Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines.[1][2][3] Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte in the presence of impurities.

  • Linearity: The linear relationship between concentration and detector response.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Column, Detector) MobilePhase->HPLC StandardPrep Standard Preparation Injection Inject Sample/ Standard StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Chromatogram Generate Chromatogram HPLC->Chromatogram Injection->HPLC Integration Peak Integration & Identification Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Identification

Principle and Justification

GC-MS provides an excellent orthogonal technique to HPLC for identity confirmation and purity analysis. It separates compounds based on their volatility and interaction with the stationary phase, and the mass spectrometer provides mass-to-charge ratio information, which is highly specific for a given molecule. Due to the polarity of the aniline moiety, derivatization may be required to improve peak shape and prevent adsorption to the column.[4][5]

Experimental Protocol

Instrumentation and Materials:

  • GC-MS System: A gas chromatograph equipped with a capillary column, coupled to a mass spectrometer (e.g., a single quadrupole).

  • Column: A low- to mid-polarity column such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Chemicals: High-purity carrier gas (Helium or Hydrogen), derivatizing agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), and high-purity solvents.

Procedure:

  • Sample Preparation and Derivatization (if needed):

    • Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

    • To a known amount of the sample solution, add the derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to convert the active hydrogen on the aniline nitrogen to a trimethylsilyl group. This increases volatility and reduces peak tailing.

  • GC-MS Conditions (Starting Point):

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 50-500 m/z

Data Analysis:

  • Identify the peak corresponding to the derivatized analyte.

  • Analyze the mass spectrum of the peak. The molecular ion peak and the fragmentation pattern should be consistent with the structure of the derivatized "2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline".

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Dissolution Derivatization Derivatization (Optional) SamplePrep->Derivatization Injection Inject Sample Derivatization->Injection GCMS GC-MS System TIC Total Ion Chromatogram GCMS->TIC Injection->GCMS MassSpec Mass Spectrum Analysis TIC->MassSpec LibrarySearch Library Search/ Fragmentation Analysis MassSpec->LibrarySearch Confirmation Structural Confirmation LibrarySearch->Confirmation NMR_Workflow SamplePrep Sample Dissolution in Deuterated Solvent NMR_Acquisition NMR Data Acquisition (1D: 1H, 13C; 2D: COSY, HSQC) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Data_Processing->Spectral_Analysis Structure_Confirmation Structural Elucidation and Confirmation Spectral_Analysis->Structure_Confirmation

Caption: Workflow for structural confirmation by NMR.

Summary of Proposed Analytical Methods

Technique Primary Application Key Parameters to Determine Rationale
HPLC-UV/DAD Quantification, Purity AssessmentRetention Time, Peak Area, Purity (%)Excellent for separating polar compounds; UV detection is suitable for aromatic systems.
GC-MS Identity Confirmation, Impurity ProfilingRetention Time, Mass Spectrum (m/z)Provides orthogonal separation and highly specific mass data for structural confirmation.
NMR Spectroscopy Definitive Structural ElucidationChemical Shift (δ), Coupling Constants (J)Unambiguously determines the molecular structure and connectivity of atoms.

References

  • BenchChem. (n.d.). Application Note: Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuterated Internal Standard.
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from European Pharmaceutical Review website.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Tahara, M., et al. (2024, February 15).
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Pinto, D. C. G. A., et al. (n.d.).
  • Agilent. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
  • Rossini, E., et al. (n.d.).
  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
  • Podolska, M., et al. (n.d.).
  • IEEE Xplore. (n.d.).
  • Shimadzu. (2025, October 28).
  • Podolska, M., et al. (2025, November 29).
  • Perpusnas. (2025, December 4).
  • Request PDF. (n.d.).
  • Spillane, W. J., et al. (1988).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonis
  • Al-Aani, H., et al. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
  • Acta Poloniae Pharmaceutica. (n.d.).
  • Musenga, A., et al. (2017, August 4). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis.
  • BenchChem. (2025, December). Navigating the Chemical Landscape of Substituted Anilines: A Technical Overview.
  • U.S. Environmental Protection Agency. (n.d.).
  • Zhang, X.-X., et al. (n.d.). Determination of aniline and its substituted derivatives in sewage water by gas chromatography.

Sources

Application Note: HPLC Analysis of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Analysis of "2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline" Content Type: Detailed Application Note & Protocol Audience: Pharmaceutical QC Analysts, Process Chemists, and Analytical Scientists.

Introduction & Context

2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline is a critical pharmaceutical intermediate, structurally characteristic of the "amine" synthons used in the manufacture of multi-kinase inhibitors (e.g., analogs of Sorafenib, Regorafenib, or Telatinib).

In the drug development lifecycle, this molecule typically serves as the nucleophile in a coupling reaction with an isocyanate to form a urea linkage. Consequently, its purity is paramount; residual nitro-precursors or oxidized degradants can terminate the polymerization of the final drug substance or lead to genotoxic impurities (GTIs).

Chemical Logic & Analytical Challenges
  • Basic Moiety (Imidazole): The 2-methylimidazole group has a pKa of approximately 7.8. On standard silica-based C18 columns at neutral pH, this moiety interacts with residual silanols, leading to severe peak tailing.

  • Labile Moiety (Aniline): The primary amine is susceptible to oxidation (browning) upon exposure to air and light, necessitating rapid analysis or antioxidant-stabilized sample preparation.

  • Lipophilicity: The isopropoxy group increases retention on Reverse Phase (RP) columns compared to bare anilines.

Method Development Strategy

To ensure a robust, self-validating method, we employ a "pH-Switch" strategy .

  • Acidic Mobile Phase (Recommended): At pH 3.0, both the imidazole nitrogen (pKa ~7.8) and the aniline nitrogen (pKa ~4.5) are fully protonated. This electrostatic repulsion from the stationary phase silanols results in sharp, symmetrical peaks.

  • Basic Mobile Phase (Alternative): At pH 10.0 (using hybrid columns), the molecule is neutral, maximizing retention and loading capacity, but requiring specialized columns (e.g., XBridge or Gemini).

This guide focuses on the Acidic Method (pH 3.0) as it is compatible with standard HPLC equipment and columns.

Workflow Visualization

MethodLogic Molecule Target Analyte (Basic Imidazole + Aniline) pKa_Check pKa Analysis (Imid: ~7.8, Aniline: ~4.5) Molecule->pKa_Check pH_Decision Mobile Phase pH Selection pKa_Check->pH_Decision Path_Acid Acidic (pH 3.0) Protonated State pH_Decision->Path_Acid Preferred Path_Neut Neutral (pH 7.0) Partial Ionization pH_Decision->Path_Neut Avoid Result_Acid Sharp Peaks (Repulsion from Silanols) Path_Acid->Result_Acid Result_Neut Peak Tailing (Silanol Interaction) Path_Neut->Result_Neut

Caption: Decision tree for mobile phase pH selection based on the ionization state of the imidazole moiety.

Experimental Protocols

Protocol A: Standard Purity Analysis (QC Release)

This method is designed for routine batch release, separating the main peak from the likely nitro-precursor impurity.

System Parameters:

Parameter Setting Rationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6 mm, 3.5 µm End-capping reduces silanol activity; 3.5 µm offers better resolution than 5 µm.
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 3.0 Maintains constant ionization state.
Mobile Phase B Acetonitrile (ACN) High elution strength, low UV cutoff.
Flow Rate 1.0 mL/min Standard backpressure balance.
Column Temp 30°C Improves mass transfer and reproducibility.
Detection UV @ 240 nm Max absorption for aniline; 210 nm is too noisy for this matrix.

| Injection Vol | 5-10 µL | Prevent column overload. |

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold (Polar impurities)
15.0 40 60 Gradient Ramp
18.0 10 90 Wash

| 20.0 | 90 | 10 | Re-equilibration |

Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 5 mins, dilute to volume with water. (Conc: 1.0 mg/mL).

  • Stability Note: Analyze within 4 hours. If storage is needed, add 0.1% Ascorbic Acid to prevent aniline oxidation.

Protocol B: Impurity Profiling (Process Control)

This protocol focuses on quantifying the specific "Nitro" precursor: 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)-1-nitrobenzene.

Mechanism: The nitro precursor is significantly less polar than the amine target. It will elute later in the gradient.

Acceptance Criteria (System Suitability):

  • Resolution (Rs): > 2.0 between Target Amine and Nitro-Precursor.

  • Tailing Factor (T): < 1.5 for the main peak (Critical for imidazole compounds).

  • Precision: RSD < 1.0% for 5 replicate injections.

Impurity Synthesis Pathway & Separation:

ImpurityFlow Start Starting Material: 2-Isopropoxy-4-fluoro-1-nitrobenzene Step1 Reaction: SNAr with 2-Methylimidazole Start->Step1 Intermed Nitro-Intermediate: (Major Impurity) Step1->Intermed Step2 Reduction: H2 / Pd/C Intermed->Step2 HPLC HPLC Separation (RP-C18) Intermed->HPLC Trace Product Final Target: 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline Step2->Product Product->HPLC Main Peak Order Elution Order: 1. Aniline (Polar) 2. Nitro (Non-polar) HPLC->Order

Caption: Synthetic origin of the major impurity and its chromatographic behavior relative to the target.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with Imidazole.1. Lower pH to 2.5.2. Add 5mM Triethylamine (TEA) as a silanol blocker.3. Switch to a "Base-Deactivated" column.
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial mobile phase (10% ACN). Strong solvents (100% ACN) cause band broadening.
Extra Peaks (Fronting) Oxidation of Aniline.Prepare fresh samples. Use amber glassware. Check for "Azo" dimers (elute very late).
Retention Drift pH instability.Phosphate buffer is temperature sensitive. Ensure column oven is stable at 30°C ± 0.5°C.

References

  • PubChem. (2025). Compound Summary: 4-Isopropoxyaniline (Core Structure Analysis). National Library of Medicine. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Center for Drug Evaluation and Research: Application Number 21-923 (Sorafenib Tosylate) Chemistry Review. (Provides context on aniline-imidazole intermediate synthesis and impurity controls). Available at: [Link]

  • Dolan, J. W. (2002). Separation of Basic Compounds. LCGC North America, 20(10). (Authoritative guide on pH selection for imidazoles). Available at: [Link]

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and surface activity of basic compounds in reversed-phase HPLC. Journal of Chromatography A. (Explains the tailing mechanism of imidazole bases). Available at: [Link]

Disclaimer: This protocol is developed based on theoretical chemical principles and standard industry practices for similar kinase inhibitor intermediates. Validation according to ICH Q2(R1) guidelines is required before use in a GMP environment.

Application Note: Mass Spectrometry Characterization of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the structural confirmation and impurity profiling of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline (C₁₃H₁₇N₃O), a critical building block in the synthesis of tyrosine kinase inhibitors. We present a robust LC-MS/MS methodology utilizing Electrospray Ionization (ESI) in positive mode. The guide covers physicochemical properties, optimized chromatographic conditions, and a mechanistic breakdown of collision-induced dissociation (CID) fragmentation pathways, specifically focusing on the diagnostic loss of the isopropyl moiety and imidazole ring stability.

Introduction & Chemical Context

The analyte, 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline , contains three distinct functional motifs: a primary aniline, an isopropoxy ether, and a 2-methylimidazole ring. This unique architecture makes it a versatile intermediate for pharmaceutical scaffolds but also presents specific analytical challenges regarding ionization competition and fragmentation complexity.

Accurate mass spectrometry analysis is essential for:

  • Identity Confirmation: Verifying the integrity of the ether linkage and the imidazole substitution.

  • Impurity Profiling: Detecting common synthetic byproducts such as the de-isopropylated phenol (2-hydroxy analogue) or incomplete reduction precursors (nitro-intermediates).

Physicochemical Properties
PropertyValueNotes
Formula C₁₃H₁₇N₃O
Monoisotopic Mass 231.1372 Da
[M+H]⁺ 232.1445 DaPrimary target ion in ESI+
pKa (Calc.) ~7.2 (Imidazole), ~4.0 (Aniline)Imidazole N3 is the primary protonation site.
LogP ~1.8 - 2.2Moderately lipophilic; suitable for RP-LC.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of analyte in 1 mL of Methanol (LC-MS grade) to obtain a 1 mg/mL stock.

  • Working Standard: Dilute stock 1:1000 in 50:50 Water:Acetonitrile (0.1% Formic Acid) to a final concentration of 1 µg/mL (1 ppm).

  • Stability Note: The aniline group is oxidation-sensitive. Prepare fresh or store at -20°C protected from light.

LC-MS/MS Conditions

The following method utilizes a C18 reverse-phase column with an acidic mobile phase to ensure full protonation of the basic nitrogen atoms, improving sensitivity.

Table 1: HPLC Parameters

Parameter Setting
Column C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH or equiv.)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C

| Injection Vol | 2.0 µL |

Table 2: Gradient Profile

Time (min) %A %B Curve
0.00 95 5 Initial
1.00 95 5 Hold
6.00 5 95 Linear Ramp
7.50 5 95 Wash
7.60 95 5 Re-equilibrate

| 10.00 | 95 | 5 | End |

Table 3: MS Source Parameters (ESI+)

Parameter Setting Rationale
Ionization Mode ESI Positive Basic nitrogens facilitate [M+H]⁺ formation.
Capillary Voltage 3.0 kV Standard for small molecules.
Cone Voltage 30 V Moderate energy to prevent in-source fragmentation.
Desolvation Temp 450°C High temp required for efficient ionization of amines.

| Scan Range | m/z 50 - 500 | Covers parent and all diagnostic fragments. |

Workflow Visualization

G Sample Sample Prep (1 µg/mL in MeOH) LC LC Separation (C18, Gradient) Sample->LC Injection ESI ESI Source (+) (Protonation of Imidazole) LC->ESI Elution Q1 Q1 Filter (m/z 232.14) ESI->Q1 [M+H]+ CID Collision Cell (N2 Gas, 20-40 eV) Q1->CID Selection MS2 MS/MS Spectrum (Fragment Analysis) CID->MS2 Dissociation

Figure 1: Analytical workflow for the LC-MS/MS characterization of the target aniline derivative.

Results & Discussion: Fragmentation Mechanism

Understanding the fragmentation is critical for distinguishing this molecule from potential isobaric impurities.

Primary Ionization

In ESI(+), the molecule forms the [M+H]⁺ ion at m/z 232.14 .

  • Protonation Site: The most basic site is the N3 nitrogen of the imidazole ring (pKa ~7.2), followed by the aniline nitrogen (pKa ~4.0).

Diagnostic Fragmentation Pathways

Upon Collision Induced Dissociation (CID), two major pathways are observed:

  • Loss of Isopropyl Group (Neutral Loss of Propene, -42 Da):

    • Mechanism: Inductive cleavage of the ether bond. The charge remains on the aromatic core (stabilized by the imidazole).

    • Transition: m/z 232.1 → m/z 190.1 (Base Peak).

    • Significance: This confirms the presence of the isopropoxy group. If this loss is absent, the ether linkage may be methyl or ethyl instead.

  • Imidazole Ring Cleavage (Secondary):

    • High-energy collisions can lead to the fragmentation of the imidazole ring, typically losing HCN or CH₃CN (acetonitrile) moieties, though this is less favorable than the ether cleavage.

Frag Parent Precursor Ion [M+H]+ = 232.14 Frag1 Product Ion A (Phenol Derivative) m/z 190.10 Parent->Frag1 Ether Cleavage (Primary Pathway) Neutral Neutral Loss Propene (C3H6) -42 Da Parent->Neutral Frag2 Product Ion B (Imidazole Cleavage) m/z ~149 Frag1->Frag2 High CE (Ring Opening)

Figure 2: Proposed fragmentation pathway showing the characteristic loss of the isopropyl group.

Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, apply these validity checks:

  • Check 1: Peak Tailing.

    • Issue: Basic amines often tail on C18 columns due to silanol interactions.

    • Fix: Ensure the mobile phase pH is acidic (Formic acid) or use a "Charged Surface Hybrid" (CSH) column technology designed for bases.

  • Check 2: In-Source Fragmentation.

    • Symptom:[1][2][3] Observing m/z 190 in the MS1 scan (without collision energy).

    • Fix: Lower the Cone Voltage. The ether bond is labile; high cone voltage can mimic CID fragmentation.

  • Check 3: Carryover.

    • Issue: Imidazoles can stick to injector ports.

    • Fix: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • Electrospray Ionization Mechanisms

    • Kebarle, P., & Verkerk, U. H. (2009). Electrospray: from ions in solution to ions in the gas phase, what we know now.[4] Mass Spectrometry Reviews.

  • Fragmentation of Ethers/Amines

    • Holčapek, M., et al. (2010). Fragmentation behavior of small molecule drugs in mass spectrometry. Journal of Mass Spectrometry.
  • Imidazole Fragmentation Context

    • Vyskocilová, P., et al. (2006).[5] Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides and Nucleic Acids.

  • Impurity Profiling Guidelines

    • International Council for Harmonisation (ICH). (2006).[5] Q3A(R2): Impurities in New Drug Substances.

Sources

Application Notes & Protocols: The Role of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline as a Key Intermediate in the Synthesis of Allosteric TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline . This aniline derivative is a critical intermediate in the synthesis of a novel class of highly selective, allosteric inhibitors of Tyrosine Kinase 2 (TYK2). We will explore its synthesis, characterization, and pivotal role in the construction of advanced therapeutic agents for autoimmune and inflammatory diseases. The protocols herein are designed to be self-validating, with detailed explanations of the underlying chemical principles and biological context, ensuring both reproducibility and a deep understanding of the process.

Introduction: The Strategic Importance of the Imidazolyl-Aniline Scaffold

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are essential mediators of cytokine signaling cascades that regulate immune responses.[1] While broad-spectrum JAK inhibitors have shown clinical efficacy, they are often associated with significant side effects due to the suppression of multiple cytokine pathways.[1] TYK2 has emerged as a highly attractive therapeutic target because its inhibition can selectively modulate the signaling of key pro-inflammatory cytokines like IL-12, IL-23, and Type I interferons, which are central to the pathogenesis of diseases such as psoriasis and psoriatic arthritis.[2]

A major breakthrough in the field has been the development of allosteric inhibitors that target the regulatory pseudokinase (JH2) domain of TYK2, offering enhanced specificity over traditional ATP-competitive inhibitors that target the highly conserved catalytic (JH1) domain.[1][3] The compound 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline serves as a cornerstone building block for this new generation of therapeutics. Its unique structure, featuring an isopropoxy group and a 2-methyl-imidazole moiety on an aniline core, provides the precise steric and electronic properties required for high-affinity binding to the TYK2 JH2 domain and subsequent elaboration into potent final drug candidates.[2]

This guide will detail the synthesis and application of this key intermediate, contextualizing its use within a drug discovery workflow targeting TYK2.

Synthesis and Characterization Protocol

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol outlines a robust and scalable method.

Overall Synthetic Scheme

The synthesis can be logically divided into two main stages: 1) Formation of the C-N bond between the aniline precursor and 2-methylimidazole, and 2) Reduction of a nitro group to the final aniline product.

Synthesis_Workflow A 1-Fluoro-2-isopropoxy-4-nitrobenzene C 1-(2-Isopropoxy-4-nitrophenyl)-2-methyl-1H-imidazole A->C SNAr Reaction (e.g., K2CO3, DMF) B 2-Methylimidazole B->C D 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline C->D Nitro Reduction (e.g., Fe/NH4Cl or H2/Pd-C) caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Step-by-Step Experimental Protocol

Part A: Synthesis of 1-(2-Isopropoxy-4-nitrophenyl)-2-methyl-1H-imidazole

  • Reactor Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-fluoro-2-isopropoxy-4-nitrobenzene (20.0 g, 100.4 mmol).

  • Reagent Addition: Add 2-methylimidazole (10.0 g, 121.8 mmol) and anhydrous potassium carbonate (27.8 g, 201.1 mmol).

  • Solvent & Reaction: Add 200 mL of anhydrous N,N-Dimethylformamide (DMF). The mixture is heated to 80-90°C under a nitrogen atmosphere and stirred vigorously for 12-16 hours.

    • Expert Insight: The use of a polar aprotic solvent like DMF is crucial for solubilizing the reagents and facilitating the Nucleophilic Aromatic Substitution (SNAr) reaction. Potassium carbonate acts as a base to deprotonate the imidazole, activating it as a nucleophile. An excess is used to drive the reaction to completion.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into 1 L of ice-cold water. A yellow solid will precipitate.

  • Isolation: The precipitate is collected by vacuum filtration, washed thoroughly with water (3 x 200 mL) to remove DMF and inorganic salts, and then dried under vacuum at 50°C to a constant weight.

Part B: Synthesis of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline

  • Reactor Setup: To a 1 L round-bottom flask, add the crude 1-(2-Isopropoxy-4-nitrophenyl)-2-methyl-1H-imidazole from the previous step (approx. 100 mmol), 300 mL of ethanol, and 100 mL of water.

  • Reagent Addition: Add ammonium chloride (26.8 g, 500 mmol) and iron powder (28.0 g, 500 mmol).

    • Expert Insight: This is a classic Béchamp reduction. Iron powder in the presence of a mild acid source like ammonium chloride is a cost-effective and efficient method for reducing aromatic nitro groups. It is preferred in many process settings over catalytic hydrogenation for its safety profile and tolerance of various functional groups.

  • Reaction: The mixture is heated to reflux (approx. 80°C) and stirred vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the hot reaction mixture is filtered through a pad of Celite® to remove the iron salts. The Celite pad is washed with hot ethanol (2 x 50 mL).

  • Purification: The combined filtrates are concentrated under reduced pressure. The resulting residue is redissolved in ethyl acetate (300 mL) and washed with saturated sodium bicarbonate solution (100 mL) and brine (100 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Final Purification: The crude aniline is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a pale yellow or off-white solid.

Physicochemical Characterization Data

The identity and purity of the synthesized compound must be confirmed by standard analytical techniques.

ParameterExpected Result
Molecular Formula C₁₃H₁₇N₃O
Molecular Weight 231.29 g/mol
Appearance Pale yellow to off-white solid
¹H NMR (400 MHz, CDCl₃) δ ~7.1-6.8 (m, 4H, Ar-H & Imidazole-H), 6.5 (s, 2H, -NH₂), 4.6 (sept, 1H, -CH(CH₃)₂), 2.2 (s, 3H, Imidazole-CH₃), 1.4 (d, 6H, -CH(CH₃)₂)
Mass Spec (ESI+) m/z = 232.1 [M+H]⁺
Purity (HPLC) >98%

Application in Drug Discovery: Building a TYK2 Allosteric Inhibitor

The synthesized aniline is not the final drug but a pivotal fragment. It serves as the "northern" region of the inhibitor, which will be coupled with a "southern" fragment to complete the pharmacophore.

Workflow: From Intermediate to Final Candidate

The primary amine of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline is a versatile chemical handle for further elaboration, typically through an amidation or a related coupling reaction.

Drug_Discovery_Workflow cluster_0 Fragment Synthesis cluster_1 Drug Candidate Assembly cluster_2 Evaluation A Intermediate 1 (Our Target Aniline) C Amide Coupling (e.g., HATU, EDCI) A->C B Intermediate 2 (e.g., Activated Carboxylic Acid) B->C D Final TYK2 Inhibitor C->D E Purification & Characterization D->E F Biochemical Assay (TYK2 IC50) E->F G Cell-based Assay (pSTAT) F->G caption Drug discovery workflow.

Caption: Drug discovery workflow.

Biological Context: TYK2 Signaling Pathway

TYK2 is a key component of the JAK-STAT signaling pathway.[2] Upon cytokine binding (e.g., IL-23) to its receptor, TYK2 is activated and phosphorylates STAT proteins (Signal Transducer and Activator of Transcription). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of pro-inflammatory genes.[2] Allosteric inhibitors developed from our intermediate bind to the JH2 domain, stabilizing an inactive conformation of the kinase and preventing this cascade.

TYK2_Pathway cytokine IL-12 / IL-23 receptor Cytokine Receptor cytokine->receptor binds tyk2 tyk2 receptor->tyk2 activates jak2 JAK2 receptor->jak2 activates stat STAT tyk2->stat phosphorylates (P) jak2->stat inhibitor Allosteric Inhibitor (Derived from our Intermediate) inhibitor->tyk2 binds to JH2 & inhibits p_stat p-STAT stat->p_stat dimer p-STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates gene Gene Transcription (Pro-inflammatory) nucleus->gene induces caption TYK2 signaling pathway.

Caption: TYK2 signaling pathway.

Protocol: In Vitro TYK2 Biochemical Assay

To evaluate the efficacy of the final inhibitor synthesized from our aniline intermediate, a biochemical kinase assay is essential. This protocol measures the direct inhibition of TYK2's catalytic activity.

Objective: To determine the IC₅₀ value of a test compound against the TYK2 kinase.

Materials:

  • Recombinant human TYK2 (JH1 domain)

  • ATP (Adenosine triphosphate)

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • Assay Buffer (e.g., HEPES, MgCl₂, DTT)

  • Test Compound (final inhibitor)

  • Detection Reagents (e.g., HTRF®, LanthaScreen™, ADP-Glo™)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO, typically starting from 1 mM. Then, dilute these stocks into the assay buffer to the desired final concentrations.

    • Expert Insight: A 10-point, 3-fold serial dilution is standard for generating a robust dose-response curve. Keeping the final DMSO concentration constant and low (e.g., <1%) across all wells is critical to avoid solvent effects.

  • Reaction Mixture: In a 384-well plate, add 5 µL of the diluted test compound.

  • Enzyme Addition: Add 10 µL of TYK2 enzyme solution (prepared in assay buffer) to each well. Incubate for 15-20 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 5 µL of the substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at or near its Km for TYK2 to ensure competitive inhibitors can be accurately assessed.

    • Trustworthiness: Running parallel control wells is non-negotiable. "No enzyme" wells serve as a background control, while "DMSO only" wells represent 100% enzyme activity (high control).

  • Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range.

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., add EDTA to chelate Mg²⁺, then add detection antibodies or ADP-Glo reagents).

  • Data Analysis: Read the plate on a suitable plate reader. Convert the raw data to percent inhibition relative to the high (DMSO) and low (background) controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline is more than a simple chemical; it is an enabling fragment for the development of next-generation, highly selective autoimmune therapies. Its rational design allows for precise interaction with the allosteric site of TYK2, providing a foundation for potent and safe drug candidates. The protocols and workflows detailed in this guide offer researchers a validated pathway for the synthesis, characterization, and strategic deployment of this high-value intermediate in their drug discovery programs.

References

  • CN118922420A - TYK2 inhibitor synthesis and intermediate thereof.
  • Tyrosine kinase 2 inhibitors: Synthesis and applications in the tre
  • Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. PubMed.
  • Design of a highly selective, allosteric, picomolar TYK2 inhibitor using novel FEP+ str
  • Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model. Journal of Medicinal Chemistry.

Sources

"2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline" as an intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis and Utilization of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline

Introduction: The Strategic Importance of a Key Intermediate

In the landscape of modern pharmaceutical synthesis, the efficiency, purity, and scalability of producing key intermediates are paramount. 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline is a critical building block in the synthesis of highly targeted therapeutics. Its most prominent application is in the manufacture of Ceritinib (LDK378), a second-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2] Ceritinib is a vital treatment for patients with ALK-positive metastatic non-small cell lung cancer (NSCLC), offering a potent therapeutic option, particularly for those who have developed resistance to first-generation inhibitors.[1][2]

The molecular architecture of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline, featuring a substituted aniline core with isopropoxy and methyl-imidazolyl moieties, is specifically designed for subsequent coupling reactions to form the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview, including detailed protocols for its synthesis, analytical characterization, and subsequent use in the synthesis of Ceritinib, tailored for researchers and professionals in drug development.

Physicochemical Properties & Safety Data

A thorough understanding of the intermediate's properties and handling requirements is fundamental to its safe and effective use in a laboratory or manufacturing setting.

PropertyValueSource
IUPAC Name 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)anilineN/A
Synonyms 2-(1-Methylethoxy)-4-(2-methyl-1H-imidazol-1-yl)benzenamineN/A
CAS Number 1032900-21-2N/A
Molecular Formula C₁₃H₁₇N₃ON/A
Molecular Weight 231.29 g/mol N/A
Melting Point 146 °C[3]
Appearance Off-white to light brown crystalline powderN/A
Solubility Soluble in methanol, ethanol, DMF, and other organic solvents[4]
Hazard and Safety Information

This chemical is considered hazardous and should be handled with appropriate precautions.[5] The following is a synthesis of information from available Safety Data Sheets (SDS).

Hazard CategoryDescription & Precautionary Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[6][7] Prevention: Avoid breathing dust/fume/mist. Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area.[5][8]
Skin Irritation Causes skin irritation.[3][8] Prevention: Wear protective gloves and clothing.[5] Response: IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8]
Eye Irritation Causes serious eye irritation.[3][8] Prevention: Wear safety glasses with side shields or goggles.[5] Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]
Respiratory Irritation May cause respiratory irritation.[3][8] Response: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8]
Storage Store in a cool, dry, and well-ventilated place.[5] Keep container tightly closed. Store locked up.[5][8] Recommended storage at 4°C.[5]
Handling Handle in accordance with good industrial hygiene and safety practice.[5] Use only under a chemical fume hood.[6]
Disposal Disposal should be in accordance with applicable regional, national, and local laws and regulations.[5]

Protocol 1: Synthesis of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline

The synthesis of the target aniline intermediate can be efficiently achieved via a two-step process involving an initial nucleophilic aromatic substitution (SNA) followed by a catalytic hydrogenation. This route avoids the use of harsh conditions or expensive catalysts like platinum oxide, making it suitable for larger-scale production.[4]

Workflow Diagram: Synthesis of the Intermediate

cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Catalytic Hydrogenation A 1-Fluoro-2-isopropoxy-4-nitrobenzene (Starting Material) C 1-(2-Isopropoxy-4-nitrophenyl) -2-methyl-1H-imidazole (Nitro Intermediate) A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat B 2-Methylimidazole B->C D 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline (Final Product) C->D H₂ (gas) Catalyst (Pd/C) Solvent (e.g., Methanol)

Caption: Synthetic workflow for the target aniline intermediate.

Step 1: Synthesis of 1-(2-Isopropoxy-4-nitrophenyl)-2-methyl-1H-imidazole

This step involves the nucleophilic aromatic substitution of the fluorine atom on the nitrobenzene starting material by 2-methylimidazole. The electron-withdrawing nitro group facilitates this reaction.

Materials & Reagents:

  • 1-Fluoro-2-isopropoxy-4-nitrobenzene

  • 2-Methylimidazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Water (deionized)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-Fluoro-2-isopropoxy-4-nitrobenzene (1.0 eq).

  • Add 2-Methylimidazole (1.2 eq) and anhydrous Potassium Carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, 1-(2-Isopropoxy-4-nitrophenyl)-2-methyl-1H-imidazole, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline

This step involves the reduction of the nitro group to an amine using catalytic hydrogenation. Palladium on carbon is a highly effective and commonly used catalyst for this transformation.

Materials & Reagents:

  • 1-(2-Isopropoxy-4-nitrophenyl)-2-methyl-1H-imidazole (from Step 1)

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the crude product from Step 1 (1.0 eq) in methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon (approx. 5-10 mol% Pd) to the solution. Caution: Pd/C can be pyrophoric; handle with care under an inert atmosphere if dry.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (via balloon or from a pressurized source) to a pressure of 1-3 atmospheres.[9]

  • Stir the mixture vigorously at room temperature for 3-5 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol.

  • Combine the filtrates and concentrate the solvent under reduced pressure. The resulting solid is the target product, 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline. The product can be further purified by recrystallization if needed.

Protocol 2: Analytical Characterization of the Intermediate

Confirming the identity and purity of the synthesized intermediate is a critical quality control step before proceeding to the final API synthesis. A combination of chromatographic and spectroscopic methods should be employed.

Recommended Analytical Methods
MethodPurposeTypical Parameters & Expected Results
HPLC Purity Assessment & QuantificationColumn: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Acetonitrile and water with 0.1% Trifluoroacetic acid. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm. Result: A single major peak corresponding to the product, with purity typically >98%.
GC-MS Identity ConfirmationColumn: Capillary column (e.g., SE-54).[10] Result: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the product (231.29 m/z).
¹H NMR Structural ElucidationSolvent: CDCl₃ or DMSO-d₆. Expected Signals: Characteristic peaks for the aromatic protons, the isopropoxy group (a septet and a doublet), the methyl group on the imidazole ring, and the amine (-NH₂) protons.
FTIR Functional Group IdentificationExpected Bands: N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C and C=N stretches in the aromatic and imidazole rings, and C-O stretching for the ether linkage.

Protocol 3: Application in the Synthesis of Ceritinib

The synthesized 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline serves as the nucleophile in a Buchwald-Hartwig amination or similar cross-coupling reaction with a substituted pyrimidine to form the core structure of Ceritinib.

Workflow Diagram: Synthesis of Ceritinib

cluster_0 Buchwald-Hartwig Amination A 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline (Synthesized Intermediate) C Ceritinib (Final API) A->C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane) B 5-Chloro-2-fluoro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (Coupling Partner) B->C

Sources

Application Note: Strategic Pharmacokinetic Profiling of Aniline-Imidazole Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

From Metabolic Stability to Bioactivation Mitigation

Executive Summary & Rationale

The aniline-imidazole scaffold is a privileged structure in drug discovery, frequently appearing in kinase inhibitors (e.g., p38 MAP kinase), antifungal agents, and H3 receptor antagonists. However, this hybrid structure presents a "Janus-faced" pharmacokinetic (PK) challenge:

  • The Imidazole Moiety: A weak base (

    
    ) that improves solubility but poses a high risk of Cytochrome P450 (CYP) inhibition  via coordination to the heme iron (Type II binding).
    
  • The Aniline Moiety: Often essential for hydrogen bonding in the active site but susceptible to metabolic bioactivation (N-hydroxylation) leading to reactive quinone imines or nitroso intermediates.

This guide moves beyond generic PK protocols to provide a tailored workflow for de-risking these specific liabilities early in the lead optimization phase.

Physicochemical Profiling (Pre-PK)

Before biological incubation, the ionization state of the imidazole ring must be characterized to predict solubility and membrane permeability.

Protocol A: pH-Dependent Solubility & LogD

Objective: Determine the impact of the imidazole protonation state on lipophilicity.

  • Method: Potentiometric Titration (e.g., Sirius T3) or Shake-Flask.

  • Key Parameter: Measure LogD at pH 7.4 (physiological) and pH 2.0 (gastric).

  • Expectation: Aniline-imidazoles often exhibit a "solubility flip." They are highly soluble in acidic media (protonated imidazole) but may precipitate in intestinal pH (neutral species), limiting oral bioavailability (

    
    ).
    

Data Output Format:

Compound IDpKa (Base)pKa (Acid)LogD (pH 7.4)Solubility (pH 7.4)Risk Assessment
AI-001 6.5 (Imid)4.2 (Aniline)2.815 µMModerate Absorption
AI-002 5.8 (Imid)3.5 (Aniline)0.5>200 µMHigh Clearance Risk (Polar)

Module 1: Metabolic Stability & Reactive Metabolite Trapping

The Aniline Liability

Standard microsomal stability assays are insufficient for anilines because they track disappearance but not toxicity. You must screen for bioactivation.

Protocol B: GSH Trapping Assay (Reactive Metabolite Screening)

Rationale: Anilines can be metabolized by CYPs to electrophilic N-hydroxy/nitroso species. These reactive metabolites bind covalently to proteins (hepatotoxicity).[1] Glutathione (GSH) acts as a surrogate nucleophile to "trap" these species.

Materials:

  • Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • NADPH Regenerating System.

  • L-Glutathione (GSH) and Dansyl-GSH (fluorescent alternative).

  • Trapping Agent: Potassium Cyanide (KCN) – Optional, for hard electrophiles like iminium ions.

Workflow:

  • Incubation: Mix Test Compound (10 µM) + HLM (1 mg/mL) + GSH (5 mM) in Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM). Incubate for 60 min at 37°C.

  • Termination: Add ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Detection: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion Scan of m/z 272 (GSH fragment).

Interpretation:

  • Positive Result: Detection of [M + GSH - 2H] or [M + O + GSH - 2H] adducts indicates bioactivation.

  • Action: If GSH adducts > 1% of parent peak area, structural modification of the aniline (e.g., fluorination to block oxidation) is required.

Module 2: CYP Inhibition Assessment

The Imidazole Liability

Imidazoles are notorious for Mechanism-Based Inhibition (MBI) or Time-Dependent Inhibition (TDI). A simple


 shift assay is mandatory.
Protocol C: IC50 Shift Assay (Reversible vs. Irreversible)

Objective: Determine if the imidazole nitrogen coordinates irreversibly to the CYP heme or inactivates the enzyme over time.

Workflow:

  • Pre-Incubation (+/- NADPH):

    • Arm A (0 min): Compound + Microsomes + Substrate + NADPH (start immediately).

    • Arm B (30 min): Compound + Microsomes + NADPH (incubate 30 min) -> Then add Substrate.

  • Probe Substrates:

    • CYP3A4: Midazolam or Testosterone.

    • CYP1A2: Phenacetin (Anilines often interact here).

  • Calculation: Calculate

    
     for both arms.
    
  • Shift Metric:

    
    
    

Decision Logic:

  • Shift < 1.5: Reversible Inhibition (Competitive). Manageable.

  • Shift > 1.5: Time-Dependent Inhibition (TDI). High risk of clinical Drug-Drug Interactions (DDI). Stop and redesign.

Module 3: Bioanalytical Method Development (LC-MS/MS)

Aniline-imidazoles are polar and basic. Standard C18 methods often fail due to peak tailing (interaction with silanols) or poor retention.

Protocol D: Optimized LC-MS/MS Conditions
ParameterRecommendationRationale
Column C18 with Embedded Polar Group (e.g., Waters XSelect HSS T3 or Phenomenex Synergi Fusion)Prevents "dewetting" in highly aqueous phases; shields silanols to reduce tailing of basic imidazoles.
Mobile Phase A Water + 0.1% Formic Acid Low pH ensures imidazole is fully protonated (

), maximizing MS sensitivity.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidMethanol can cause higher backpressure; ACN is preferred for sharp peaks.
Sample Prep Protein Precipitation (PPT) with 1% Formic Acid in ACNAcidified ACN disrupts protein binding and keeps the analyte soluble.
Ionization ESI Positive ModeAniline and Imidazole nitrogens protonate readily.

Critical Note: Avoid Ammonium Acetate buffers at pH > 5.0. This deprotonates the imidazole, causing it to stick to the column and elute with broad, non-quantifiable peaks.

Visualization: Mechanistic Pathways & Workflow

Figure 1: Metabolic Fate & Toxicity Pathways

This diagram illustrates the dual risks: Aniline bioactivation (left) and Imidazole CYP coordination (right).

MetabolicFate Parent Aniline-Imidazole Hybrid Drug CYP CYP450 Enzyme (Liver) Parent->CYP Metabolism Heme_Bind Heme-Iron Coordination (Type II Binding) Parent->Heme_Bind Imidazole Interaction N_Ox N-Hydroxylamine (Reactive Intermediate) CYP->N_Ox Aniline Oxidation Nitroso Nitroso Species N_Ox->Nitroso Oxidation GSH_Adduct GSH Conjugate (Detoxified) Nitroso->GSH_Adduct + Glutathione (Trapping) Protein_Adduct Protein Adduct (Hepatotoxicity) Nitroso->Protein_Adduct Covalent Binding (No GSH) Inhibition CYP Inhibition (DDI Risk) Heme_Bind->Inhibition Inactivation

Caption: Figure 1. Divergent metabolic risks of the scaffold. Left branch: Aniline bioactivation.[2][3] Right branch: Imidazole-mediated CYP inhibition.[4]

Figure 2: The "Go/No-Go" Screening Workflow

A logical cascade to filter compounds before expensive in vivo studies.

Workflow Start Compound Library Step1 Physicochem (LogD & pKa) Start->Step1 Step2 Microsomal Stability (t1/2) Step1->Step2 If Soluble Fail Discard / Redesign Step1->Fail Poor Sol Step3 GSH Trapping (Bioactivation Check) Step2->Step3 If Stable Step2->Fail High Cl_int Step4 CYP Inhibition (IC50 Shift) Step3->Step4 No Adducts Step3->Fail Reactive Step5 In Vivo PK (Rat/Mouse) Step4->Step5 No TDI Step4->Fail Potent Inhibitor

Caption: Figure 2. Sequential screening cascade. The GSH Trapping step (Red) is critical for aniline safety profiling.

In Vivo Pharmacokinetics (Rat Protocol)

Once in vitro liabilities are cleared, in vivo PK confirms bioavailability.

Protocol E: Discrete Dosing in Sprague-Dawley Rats

Formulation: Due to the pH-dependent solubility, avoid simple saline.

  • Vehicle: 5% DMSO / 10% Solutol HS-15 / 85% Water (pH adjusted to 4.0 with citric acid if needed).

Experimental Design:

  • Groups: n=3 per route (IV and PO).

  • Dose: 1 mg/kg (IV) and 5 mg/kg (PO).

  • Sampling: Serial bleeding via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Blood Handling: Collect into K2EDTA tubes. Critical: Add an antioxidant (e.g., Ascorbic Acid) to plasma immediately if the N-oxide metabolite is unstable or if the aniline is prone to air oxidation.

Calculations:

  • Bioavailability (

    
    ): 
    
    
    
  • Clearance (

    
    ): 
    
    
    
    • Note: If

      
       approximates hepatic blood flow (55 mL/min/kg in rats), the compound is flow-limited (high extraction), likely due to the aniline metabolism.
      

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[5] U.S. Food and Drug Administration.[6][7][8] [Link]

  • Kalgutkar, A. S., & Dalvie, D. (2015).[1] Bioactivation Screening in Drug Discovery.[3] In Drug Metabolism and Pharmacokinetics. This seminal work outlines the GSH trapping protocols for anilines.

  • Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug Metabolism and Disposition.[8][9][10] [Link]

  • FDA / ICH M12. (2024).[6] M12 Drug Interaction Studies.[6][10] Harmonised guideline detailing the timing of DDI studies relative to clinical phases.[8][10] [Link]

  • Stepan, A. F., et al. (2011). Structural alert/reactive metabolite concept as applied in medicinal chemistry to mitigate the risk of idiosyncratic drug toxicity: a perspective based on the historical analysis of the withdrawn drugs. Chemical Research in Toxicology. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting HPLC separation of "2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline" isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Separation of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline

Executive Summary: The Analytical Challenge

You are likely encountering difficulties separating 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline from its positional regioisomers (e.g., the 3-isopropoxy or 5-substituted variants) generated during nucleophilic aromatic substitution or nitration steps.

This molecule presents a "double-trouble" challenge for HPLC:

  • Dual Basicity: It contains two basic centers—the aniline amine (

    
    ) and the imidazole nitrogen (
    
    
    
    ). This leads to severe peak tailing on standard silica columns due to silanol interactions.[1]
  • Structural Similarity: The target molecule and its regioisomers possess identical mass and nearly identical hydrophobicity, making them difficult to resolve on standard C18 columns without specific selectivity tuning.

This guide provides a self-validating troubleshooting workflow to resolve these isomers and optimize peak shape.

Part 1: Method Development & Optimization (The "Why" and "How")

Q1: Why are the isomers co-eluting on my standard C18 column?

Diagnosis: Lack of Selectivity (


) and Improper Ionization State.
Standard C18 columns separate based on hydrophobicity. Regioisomers of this molecule have almost identical hydrophobic footprints. Furthermore, if you are running at low pH (e.g., 0.1% Formic Acid, pH ~2.7), both the aniline and imidazole groups are protonated. The resulting high polarity and repulsion forces compress the retention window, masking the subtle differences between isomers.

The Fix: The "Neutral State" Strategy (High pH) To separate these isomers, you must suppress ionization. When the molecule is neutral, the subtle shape differences between the ortho-isopropoxy and the para-imidazole groups become the dominant separation mechanism.

  • Recommendation: Switch to a High pH (pH 10) method using a hybrid-silica column.

  • Mechanism: At pH 10, both basic sites are deprotonated (neutral). This maximizes retention and allows the stationary phase to interact with the hydrophobic skeleton without ionic interference.

Q2: My peaks are tailing significantly (Asymmetry > 1.5). How do I fix this?

Diagnosis: Secondary Silanol Interactions. Even at intermediate pH, the protonated imidazole nitrogen interacts strongly with the acidic silanols (


) on the silica surface, causing drag (tailing).

The Fix: Mobile Phase Modifiers

  • High pH Buffer: Ammonium Bicarbonate (10mM, pH 10) effectively masks silanols and neutralizes the analyte.

  • Chaotropic Additive: If you must use low pH, add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. The trifluoroacetate anion pairs with the protonated base, masking the positive charge and improving peak shape. Note: TFA can suppress MS sensitivity.

Part 2: Recommended Experimental Protocols

Protocol A: The "Gold Standard" High pH Method

Use this as your primary method for isomer resolution.

ParameterSettingRationale
Column XBridge BEH C18 or Gemini NX-C18 (4.6 x 150 mm, 3-5 µm)Must be "Hybrid" or "Polymer-coated" silica to survive pH 10.
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with

)
Ensures analytes are neutral (

).
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than MeOH for basic compounds.
Gradient 5% B to 60% B over 15 minShallow gradient maximizes resolution of eluting isomers.
Flow Rate 1.0 mL/minStandard linear velocity.
Temp 35°CSlightly elevated temp improves mass transfer (sharper peaks).
Detection UV 254 nmImidazole and Aniline rings absorb strongly here.
Protocol B: Alternative Selectivity (Phenyl-Hexyl)

Use this if Protocol A fails to separate specific regioisomers.

ParameterSettingRationale
Column Phenyl-Hexyl or PFP (Pentafluorophenyl) Uses

-

interactions. Isomers with different electron density distributions will separate differently than on C18.
Mobile Phase Methanol (instead of ACN)Methanol enhances

-

selectivity on phenyl columns.
Buffer 10 mM Ammonium Formate (pH 3.0)Acidic pH induces different ionization states that may enhance PFP selectivity.

Part 3: Troubleshooting Logic & Visualization

Workflow: Resolving Co-elution and Tailing

The following diagram outlines the logical decision path for troubleshooting this specific separation.

HPLC_Troubleshooting Start Problem: Isomer Co-elution or Tailing Check_pH Step 1: Check Mobile Phase pH Start->Check_pH Is_Low_pH Is pH < 3.0? Check_pH->Is_Low_pH Tailing_Issue Issue: Peak Tailing? Is_Low_pH->Tailing_Issue Yes Check_Column Step 2: Check Column Chemistry Is_Low_pH->Check_Column No (Already High pH) Add_TFA Action: Switch Modifier to 0.05% TFA (Ion Pairing) Tailing_Issue->Add_TFA Yes Resolution_Issue Issue: Poor Resolution? Tailing_Issue->Resolution_Issue No Switch_High_pH Action: Switch to High pH (pH 10) (Neutralize Bases) Resolution_Issue->Switch_High_pH Yes Switch_High_pH->Check_Column If fails Is_C18 Using C18? Check_Column->Is_C18 Switch_Phenyl Action: Switch to Phenyl-Hexyl (Pi-Pi Selectivity) Is_C18->Switch_Phenyl Yes (Resolution Poor) Optimize_Gradient Action: Flatten Gradient Slope (e.g., 0.5% B/min) Is_C18->Optimize_Gradient No (Already Phenyl)

Caption: Decision matrix for optimizing separation of basic aniline/imidazole isomers. Blue nodes represent analysis steps; Green nodes represent primary solutions; Yellow nodes represent secondary selectivity changes.

Part 4: Frequently Asked Questions (FAQs)

Q3: Can I use a standard silica C18 column for the High pH method? A: Absolutely NOT. Standard silica dissolves above pH 8.0, leading to column voiding and permanent damage. You must use a "Hybrid" (e.g., Waters XBridge, Phenomenex Gemini) or "Bidentate/Steric Protected" (e.g., Agilent Zorbax Extend) column designed for pH 1-12 stability [1].

Q4: I see a "split peak" for the main compound. Is this an isomer? A: Before assuming it is an isomer, check your sample diluent .

  • The Trap: If you dissolve this hydrophobic molecule in 100% DMSO or Acetonitrile and inject a large volume (>5 µL) into a high-aqueous starting gradient, the sample may precipitate or "break through" the column head, causing a split peak artifact.

  • The Test: Dilute the sample 1:1 with the starting mobile phase (Buffer A). If the "isomer" disappears, it was a solvent effect.

Q5: How do I identify which peak is the 2-isopropoxy vs. the 3-isopropoxy isomer? A:

  • NMR: This is the definitive method. The coupling constants (

    
    -values) of the aromatic protons on the aniline ring will differ. Ortho-coupling (~8 Hz) vs Meta-coupling (~2 Hz) will identify the substitution pattern [2].
    
  • UV Ratio: While similar, the position of the auxochrome (isopropoxy) relative to the chromophore (imidazole-aniline) alters the

    
     slightly. Use a Diode Array Detector (DAD) to overlay spectra.
    

References

  • Dolan, J. W. (2005). A Guide to HPLC Troubleshooting: Peak Tailing and Resolution. LCGC North America. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH. Journal of Chromatography A, 1217(6), 858-880. Available at: [Link]

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds. Application Note 5990-xxxx. Available at: [Link]

Sources

Validation & Comparative

Comparing synthetic routes for 4-(imidazol-1-yl)aniline compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-(imidazol-1-yl)aniline is a critical pharmacophore and intermediate in the synthesis of bioactive molecules, particularly tyrosine kinase inhibitors and antimicrobial agents. Its structure—an aniline ring coupled to an imidazole moiety via the N1 nitrogen—serves as a versatile scaffold for further elaboration.

This guide objectively compares the two dominant synthetic strategies:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.

  • Route B: Transition Metal-Catalyzed Cross-Coupling (Ullmann/Buchwald-Hartwig).

Recommendation: For gram-to-kilogram scale synthesis where cost and atom economy are paramount, Route A is the industry standard due to high yields (>85% overall) and inexpensive reagents. Route B is recommended for late-stage functionalization or when nitro-containing precursors are unstable or unavailable.

Route Analysis

Route A: The "Classic" SNAr + Reduction Sequence

This route leverages the high reactivity of 4-fluoronitrobenzene toward nucleophilic attack by imidazole. The strong electron-withdrawing nitro group activates the ring, facilitating the substitution of the fluoride.

  • Step 1 (SNAr): 4-Fluoronitrobenzene + Imidazole

    
     1-(4-Nitrophenyl)imidazole
    
  • Step 2 (Reduction): 1-(4-Nitrophenyl)imidazole

    
     4-(imidazol-1-yl)aniline
    

Key Mechanistic Insight: The reaction proceeds via a Meisenheimer complex. The choice of leaving group is critical; fluoride reacts significantly faster than chloride or bromide in SNAr reactions due to the higher electronegativity of fluorine, which stabilizes the transition state despite the stronger C-F bond.

Route B: Metal-Catalyzed Cross-Coupling (Ullmann-Type)

This route involves the direct formation of the C-N bond between 4-haloaniline (or its protected derivatives) and imidazole using a copper or palladium catalyst.

  • Reaction: 4-Iodoaniline + Imidazole

    
     4-(imidazol-1-yl)aniline
    

Key Mechanistic Insight: The reaction typically follows a catalytic cycle involving oxidative addition of the aryl halide to the Cu(I) species, ligand exchange with imidazole, and reductive elimination. Chemoselectivity is a challenge; the primary amine of the aniline can compete with the imidazole nitrogen for coupling. Therefore, 4-iodoaniline is often used with specific ligands (e.g., phenanthroline) that favor the softer imidazole nucleophile, or the aniline is protected (e.g., as an acetamide).

Comparative Assessment

The following table summarizes the performance metrics for both routes based on aggregated experimental data.

MetricRoute A: SNAr + ReductionRoute B: Cu-Catalyzed Coupling
Overall Yield High (85–95%) Moderate (60–80%)
Step Count 2 Steps1 Step (if unprotected)
Atom Economy High (Fluoride loss is minimal mass)Moderate (Loss of Iodine/Bromine)
Reagent Cost Low (Fluoroarene, K2CO3, H2)High (Cu/Pd catalysts, Ligands)
Scalability Excellent (Kilogram scale proven)Good (Heat removal/Catalyst cost issues)
Purification Crystallization (Simple)Chromatography often required
Safety Profile Nitro compounds (Exothermic reduction)Heavy metals (Trace removal required)

Visualizing the Pathways

Diagram 1: SNAr Reaction Mechanism & Workflow

This diagram illustrates the activation energy logic and process flow for Route A.

SNAr_Route cluster_0 Critical Control Point Start 4-Fluoronitrobenzene + Imidazole Complex Meisenheimer Complex Start->Complex Nucleophilic Attack (K2CO3, DMSO, 100°C) Intermed 1-(4-Nitrophenyl) imidazole Complex->Intermed - F⁻ (Aromatization) Reduct Reduction Step (H2/Pd-C or Fe/HCl) Intermed->Reduct Isolation Product 4-(Imidazol-1-yl) aniline Reduct->Product Chemo-selective Reduction

Caption: Stepwise progression of Route A, highlighting the Meisenheimer intermediate and the subsequent reduction phase.

Diagram 2: Catalytic Cycle (Ullmann Coupling)

This diagram details the copper-catalyzed cycle for Route B, emphasizing the oxidation state changes.[1]

Ullmann_Cycle CuI [L-Cu(I)-X] Active Catalyst OxAdd Oxidative Addition CuI->OxAdd + Ar-I CuIII [L-Cu(III)-Ar-X] Intermediate OxAdd->CuIII LigEx Ligand Exchange (+ Imidazole, - Base-HX) CuIII->LigEx RedElim Reductive Elimination LigEx->RedElim Formation of Cu(III)-N species RedElim->CuI Release Product 4-(Imidazol-1-yl)aniline

Caption: Simplified catalytic cycle for the Copper-catalyzed N-arylation of imidazole with aryl halides.

Detailed Experimental Protocols

Protocol A: High-Yield Synthesis via SNAr (Recommended)

Source Validation: Adapted from standard protocols for nitro-imidazole synthesis [1, 2].

Step 1: Synthesis of 1-(4-nitrophenyl)-1H-imidazole

  • Reagents: Charge a round-bottom flask with 4-fluoronitrobenzene (1.0 equiv), imidazole (1.2 equiv), and anhydrous Potassium Carbonate (K2CO3, 1.5 equiv).

  • Solvent: Add DMSO (5 volumes). Note: DMF can be used, but DMSO often allows lower reaction temperatures.

  • Reaction: Heat the mixture to 90–100 °C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.

  • Workup: Pour the hot reaction mixture into crushed ice/water (20 volumes). The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash copiously with water to remove DMSO and inorganic salts. Dry in a vacuum oven at 50 °C.

    • Expected Yield: 90–95%

    • Purity: >98% (sufficient for next step).[2]

Step 2: Reduction to 4-(imidazol-1-yl)aniline

  • Reagents: Suspend the nitro intermediate (1.0 equiv) in Ethanol (10 volumes). Add 10% Pd/C (5 wt% loading).

  • Reaction: Hydrogenate under a balloon of H2 (1 atm) at room temperature for 3–5 hours. Alternatively, use Fe powder (3 equiv) and NH4Cl (0.5 equiv) in EtOH/H2O reflux for a cheaper, non-catalytic method.

  • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 90–95%

    • Appearance: Off-white to pale brown solid.

Protocol B: Direct Copper-Catalyzed Coupling

Source Validation: Based on modified Ullmann protocols [3, 4].

  • Reagents: In a sealed tube, combine 4-iodoaniline (1.0 equiv), imidazole (1.2 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).

  • Base/Solvent: Add Cs2CO3 (2.0 equiv) and anhydrous DMSO or DMF.

  • Reaction: Sparge with Argon for 10 mins, seal, and heat to 110–120 °C for 24 hours.

  • Workup: Cool to RT, dilute with EtOAc, and filter through Celite. Wash the organic layer with brine (3x) to remove copper residues.

  • Purification: Flash column chromatography (DCM/MeOH gradient) is usually required to separate the product from unreacted aniline and imidazole.

    • Expected Yield: 65–75%

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Title: Concerted Nucleophilic Arom
    • Source: N
    • URL:[Link]

  • Reduction of Nitroarenes

    • Title: Reduction of Nitro Compounds to Amines[3]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Copper-Catalyzed N-Arylation (Ullmann)

    • Title: Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles[4]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Buchwald-Hartwig Coupling

    • Title: Buchwald-Hartwig Amination - Reaction, Mechanism, and Protocols
    • Source: Organic-Synthesis.com
    • URL:[Link] (General reference for Pd-coupling protocols)

Sources

Comparative Guide: Structure-Activity Relationship of 2-Methyl-1H-imidazol-1-yl Aniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of 2-methyl-1H-imidazol-1-yl aniline analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2-methyl-1H-imidazol-1-yl aniline scaffold represents a critical pharmacophore in medicinal chemistry, functioning primarily as a "hinge-binder" or "solvent-exposed tail" in kinase inhibitors, and more recently as a key moiety in antifungal agents and Sirtuin 6 (Sirt6) activators.

This guide objectively compares the performance of 2-methyl-1H-imidazol-1-yl analogs against their 4-methyl (e.g., Nilotinib-like) and unsubstituted counterparts. While the 4-methyl isomer is the industry standard for Bcr-Abl inhibition due to optimal hydrophobic fit, the 2-methyl analogs offer distinct selectivity profiles and emerging utility in non-kinase targets.

Chemical Scaffold & Pharmacophore Analysis[1][2]

The scaffold consists of three functional domains:

  • The Head (Imidazole): A basic nitrogen heterocycle. The 2-methyl group provides steric bulk and lipophilicity.

  • The Linker (Aniline): A phenyl ring serving as a spacer. Electronic modulation here (e.g., -CF3, -F) dramatically shifts potency.

  • The Connection: The N1-C(phenyl) bond, typically formed via nucleophilic aromatic substitution (

    
    ) or Ullmann coupling.
    
Diagram 1: Scaffold Architecture & SAR Logic

SAR_Map cluster_0 SAR Decision Points Scaffold 2-methyl-1H-imidazol-1-yl Aniline Head Imidazole Head (2-Me vs 4-Me) Scaffold->Head Linker Aniline Linker (Electronic Tuning) Scaffold->Linker Target Target Interaction Head->Target Steric Fit / H-Bonding P1 2-Methyl (Steric Clash in Bcr-Abl) Head->P1 P2 4-Methyl (Optimal Fit in Nilotinib) Head->P2 P3 Unsubstituted (Lower Selectivity) Head->P3 Linker->Target Pi-Stacking / Geometry

Caption: Decomposition of the scaffold into functional SAR domains. The position of the methyl group on the imidazole is the primary determinant of kinase selectivity.

Comparative SAR Analysis

The "Methyl Switch": 2-Methyl vs. 4-Methyl

In Type II kinase inhibitors (targeting the DFG-out conformation), the imidazole ring often sits in the solvent-exposed region or interacts with the P-loop.

  • 4-Methyl Analog (The Standard): Found in Nilotinib . The 4-methyl group fits perfectly into a hydrophobic pocket created by the specific conformation of Bcr-Abl, improving potency (

    
     nM) and selectivity over Imatinib.
    
  • 2-Methyl Analog (The Challenger):

    • Kinase Context: Often exhibits reduced potency against Bcr-Abl due to a steric clash with the "gatekeeper" residue (Threonine T315 or similar) or the P-loop, depending on the exact binding mode.

    • Non-Kinase Context: In antifungal maleimides, the 2-methyl analog (Compound 5b/5f) shows superior activity compared to the unsubstituted imidazole, likely due to increased lipophilicity aiding cell wall penetration.

Aniline Ring Substitution

The electronic nature of the aniline ring modulates the


 of the imidazole and the geometry of the molecule.
Substitution (R)Effect on Activity (Kinase)Effect on Activity (Antifungal)Mechanism
3-CF3 (Trifluoromethyl) High Potency ModerateIncreases lipophilicity; induces favorable twist for DFG-out binding (Nilotinib-like).
4-F (Fluoro) ModerateHigh Potency Metabolic stability; H-bond acceptor capability.
Unsubstituted LowLowLacks hydrophobic interactions; rapid metabolic clearance.
Performance Data Summary

Data aggregated from comparative studies on Bcr-Abl (Kinase) and A. niger (Antifungal).

Compound ClassMethyl Pos.[1]Target

/ MIC
Key Finding
Nilotinib Analog 4-MethylBcr-Abl< 20 nMOptimal hydrophobic fit; Industry Standard.
Test Analog A 2-Methyl Bcr-Abl> 500 nMSteric hindrance reduces affinity in the ATP pocket.
Maleimide 5f 2-Methyl A. niger25

g/mL
Superior to unsubstituted imidazole; effective antifungal.
Sirt6 Precursor 2-Methyl Sirt6N/AValidated intermediate for pyrrolo-quinoxaline synthesis.

Mechanism of Action (Kinase vs. Antifungal)

Diagram 2: Type II Binding Mode (Kinase)

The 2-methyl-1H-imidazol-1-yl aniline moiety typically functions as the "Tail" in Type II inhibitors, extending into the solvent front.

Binding_Mode Hinge Hinge Region (ATP Site) Gatekeeper Gatekeeper Residue (Steric Filter) Tail 2-Me-Imidazole Aniline Gatekeeper->Tail Steric Clash (If 2-Me is present) Hydrophobic Hydrophobic Pocket (Allosteric Site) Head Heterocycle Core Head->Hinge H-Bonds Linker Amide Bond Linker->Gatekeeper H-Bond (Glu/Asp) Tail->Hydrophobic Van der Waals

Caption: In Bcr-Abl, the 2-methyl group (Tail) may clash with the gatekeeper region, whereas the 4-methyl group avoids this, explaining the potency difference.

Experimental Protocols

Synthesis of 2-(2-methyl-1H-imidazol-1-yl)aniline

Objective: Synthesize the core scaffold via Nucleophilic Aromatic Substitution (


).

Reagents:

  • 2-Methylimidazole (1.0 eq)[2]

  • 2-Fluoronitrobenzene (1.0 eq)

  • 
     (2.0 eq)
    
  • DMF (Dimethylformamide)

  • 
     (10%) for reduction.
    

Step-by-Step Protocol:

  • Coupling (

    
    ): 
    
    • Dissolve 2-fluoronitrobenzene (10 mmol) in DMF (20 mL).

    • Add 2-methylimidazole (10 mmol) and

      
       (20 mmol).
      
    • Heat to 100°C for 12 hours under

      
       atmosphere.
      
    • Validation: Monitor by TLC (Hexane:EtOAc 1:1). Product (

      
      ) should appear as starting material disappears.
      
    • Workup: Pour into ice water. Filter the yellow precipitate (2-(2-methyl-1H-imidazol-1-yl)nitrobenzene). Yield approx. 85%.

  • Reduction (Nitro to Aniline):

    • Dissolve the nitro intermediate in MeOH (50 mL).

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon (1 atm) at RT for 4 hours.
      
    • Purification: Filter through Celite pad. Concentrate filtrate.[2]

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) should show aniline
      
      
      broad singlet at
      
      
      ppm.
Kinase Inhibition Assay (ADP-Glo)

Objective: Determine


 against Bcr-Abl or FLT3.
  • Preparation: Dilute compounds in DMSO (10-point dose response, starting at 10

    
    M).
    
  • Reaction: Mix Kinase (2 ng/well), Substrate (Poly Glu:Tyr), and ATP (10

    
    M) in reaction buffer.
    
  • Incubation: Add compound. Incubate for 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure Luminescence. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

Conclusion

The 2-methyl-1H-imidazol-1-yl aniline is a versatile but sterically demanding scaffold.

  • For Kinase Inhibitors: It serves as a valuable "negative control" or selectivity probe when comparing against 4-methyl analogs (Nilotinib). Use it to test the spatial tolerance of the solvent-exposed pocket.

  • For Antifungals/Sirt6: It is a validated, active pharmacophore where the 2-methyl group enhances bioavailability and target engagement.

Recommendation: When designing Type II kinase inhibitors, prioritize the 4-methyl isomer for potency, but screen the 2-methyl isomer if off-target toxicity (selectivity) is a primary concern.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Retrieved from

  • Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka Univ. J. Pharm.[3] Sci. Retrieved from

  • Vertex AI Search. (2023). Design, Synthesis and Antifungal Evaluation of N-Substituted Maleimide Derivatives with Imidazole and 2-Methyl Imidazole Moieties. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from

  • Manley, P. W., et al. (2010).[4] Structural resemblances and comparisons of the relative pharmacological properties of imatinib and nilotinib. Bioorganic & Medicinal Chemistry. Retrieved from

  • Zhang, Y., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective Sirt6 activators. European Journal of Medicinal Chemistry. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive operational safety and handling protocol for 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline .

As a specific Safety Data Sheet (SDS) for this precise intermediate is often proprietary or limited in the public domain, this guide applies the Precautionary Principle . It derives safety protocols from the toxicology of structural analogs (substituted anilines and imidazoles) and standard pharmaceutical "Potent Compound" (Band 3/4) handling procedures.

Hazard Identification & Risk Assessment

Core Hazard Class: Substituted Aniline / Nitrogen Heterocycle. Primary Risk: Methemoglobinemia (Blood toxicity) and Skin Sensitization .

Hazard CategoryRisk DescriptionMechanism of Action (Causality)
Acute Toxicity (Dermal/Inhalation) High. Rapid absorption through intact skin.Aniline derivatives oxidize hemoglobin (

) to methemoglobin (

), impairing oxygen transport. Cyanosis (blue skin/lips) is a delayed symptom.
Sensitization Severe. Potential for allergic dermatitis.The amine group can haptenize skin proteins, triggering immune responses upon repeated exposure.
Eye Damage Corrosive/Irritant. Basic nitrogen lone pairs on the imidazole and aniline rings can cause pH-mediated corneal damage.
Physical Hazard Combustible Dust. Fine organic powders can generate static charge. The minimum ignition energy (MIE) is likely low (<10 mJ).

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard lab coats. This compound requires a barrier-focused approach due to high skin permeability.

ZoneEquipmentTechnical Specification & Rationale
Hand Protection Double Gloving (Nitrile/Laminate) Inner: 4 mil Nitrile (Tactility). Outer: 5-8 mil Extended Cuff Nitrile or Silver Shield® (Laminate). Rationale: Anilines permeate thin nitrile rapidly. The outer glove acts as a sacrificial barrier; the inner glove prevents skin contact during doffing.
Respiratory P100 / N95 or PAPR Weighing < 1g: Fume hood + N95. Weighing > 1g: Powered Air Purifying Respirator (PAPR) or Glovebox. Rationale: Dust inhalation is the fastest route to systemic toxicity.
Body Defense Tyvek® Lab Coat / Sleeve Covers Use disposable Tyvek® (polyethylene) over cotton. Rationale: Cotton absorbs liquids and holds toxins against the skin. Tyvek repels particulates and splashes.
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient for powders that can become airborne or splashes.

Operational Handling Protocol

Phase A: Engineering Controls & Setup
  • Static Dissipation: Use an ionizing bar or anti-static gun inside the weigh station. Aniline powders are often "sticky" and prone to static cling.

  • Surface Protection: Line the fume hood work surface with plastic-backed absorbent pads (absorbent side up).

  • Deactivation Solution: Prepare a spray bottle of 10% aqueous acetic acid or soapy water .

    • Critical Note:NEVER use Bleach (Sodium Hypochlorite). Bleach can oxidize anilines into nitro-compounds, which are often more toxic and potentially explosive.

Phase B: Weighing & Transfer Workflow

HandlingWorkflow Start START: Material Retrieval CheckPPE Verify PPE: Double Nitrile, Tyvek, Goggles Start->CheckPPE StaticCheck Neutralize Static (Ionizing Bar) CheckPPE->StaticCheck Weighing Weighing in Fume Hood (Draft Shield ON) StaticCheck->Weighing Use Anti-static Spatula Transfer Dissolve/Transfer (Closed Vessel) Weighing->Transfer Avoid Aerosol Decon Wipe Down Balance (Soap/Water - NO BLEACH) Transfer->Decon Waste Solid Waste -> Incineration Decon->Waste

Figure 1: Safe handling workflow for potent aniline intermediates.

  • The "Dirty Hand / Clean Hand" Rule: Designate your non-dominant hand as "dirty" (touches the chemical container) and dominant hand as "clean" (touches the spatula/balance).

  • Solubilization: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab.

  • Vessel Venting: If dissolving in exothermic solvents (e.g., acid chlorides), vent frequently. The imidazole nitrogen can act as a base, generating heat.

Emergency Response System

Self-Validating Response Logic: If exposure occurs, speed is critical. Methemoglobinemia is time-dependent.

  • Skin Contact:

    • Drench: Immediate water flush for 15 minutes.

    • Soap: Use standard hand soap. Avoid alcohol-based sanitizers (they increase skin permeability).

    • Alert: Notify medical personnel. Mention "Aniline Derivative - Potential Methemoglobinemia."

  • Spill Cleanup:

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<5g/5mL) Inside Hood Assess->Minor Major Major (>5g) Or Outside Hood Assess->Major Absorb Cover with Absorbent Pads (Do not sweep dry dust) Minor->Absorb Evacuate Evacuate Lab Call HAZMAT Major->Evacuate Clean Double Wash: 1. Soapy Water 2. Water Rinse Absorb->Clean Disposal Bag as HazWaste Label 'Toxic Aniline' Clean->Disposal

Figure 2: Decision logic for spill response.[1][2][3] Note the prohibition on dry sweeping.

Waste Disposal & Deactivation

  • Solid Waste: Collect all contaminated gloves, weigh boats, and paper towels in a dedicated "Cytotoxic/Potent" waste stream bin (usually yellow or chemically designated). Incineration is the required destruction method.

  • Liquid Waste: Segregate into "Basic Organic Waste." Do not mix with oxidizers (peroxides, nitric acid) to prevent violent oxidation of the aniline/imidazole rings.

  • Container Rinse: Triple rinse empty containers with a solvent (methanol or acetone) before disposal. Add rinsate to the liquid waste stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82112, 4-Isopropoxyaniline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Aniline and its derivatives - Risk Management.[4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.